![molecular formula C18H17Cl2N3O3 B4957669 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine, also known as CNPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CNPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is not fully understood. However, it is believed to exert its antipsychotic effects by blocking dopamine D2 receptors in the brain. This leads to a decrease in dopamine neurotransmission, which is thought to be responsible for the positive symptoms of schizophrenia.
Biochemical and Physiological Effects:
In addition to its antipsychotic effects, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine for lab experiments is its high affinity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine. One area of interest is its potential use as a treatment for other psychiatric disorders, such as bipolar disorder and depression. Another area of research is its potential use as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine and to develop more effective formulations for in vivo administration.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is a promising compound that has been widely studied for its potential therapeutic applications. Its high affinity for dopamine D2 receptors makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine that could lead to new therapeutic applications.
合成方法
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine involves the reaction between 1-(2-chloro-4-nitrophenyl)piperazine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60-70%.
科学研究应用
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an antipsychotic agent. 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. Several studies have demonstrated the efficacy of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine in reducing the positive symptoms of schizophrenia, such as delusions and hallucinations.
属性
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-14-3-1-13(2-4-14)11-18(24)22-9-7-21(8-10-22)17-6-5-15(23(25)26)12-16(17)20/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVDNIHVOYWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

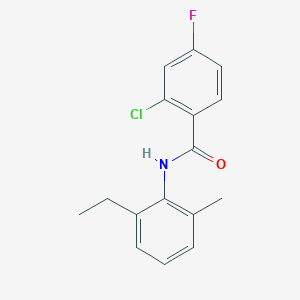
![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)
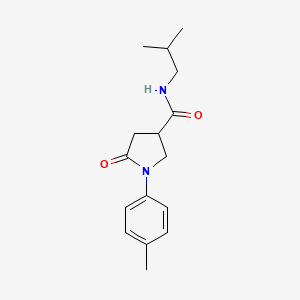

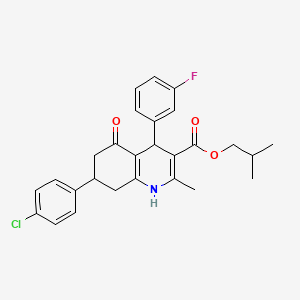
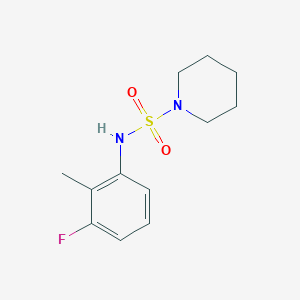
![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)
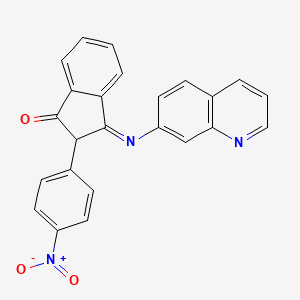

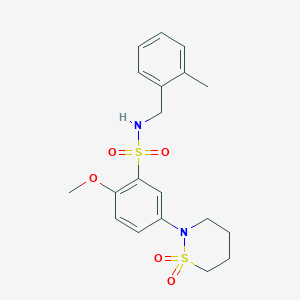
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)